2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine
描述
属性
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]oxypyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-26(22,14-3-4-15-16(10-14)24-9-8-23-15)20-7-1-2-13(12-20)25-17-11-18-5-6-19-17/h3-6,10-11,13H,1-2,7-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFFUSBIIFJCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxine moiety, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyrazine ring through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups.
科学研究应用
Pharmaceutical Research
The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. The sulfonamide group is known for its antibacterial properties, which could be leveraged in antibiotic development.
Neurological Studies
Research indicates that compounds similar to 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine may exhibit neuroprotective effects. This makes it a candidate for studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis Pathways
The synthesis of this compound typically involves:
- Reactions with Sulfonyl Chlorides : Utilizing sulfonyl chlorides derived from benzodioxine to introduce the sulfonamide group.
- Piperidine Derivatives : Employing piperidine as a base structure to attach the benzodioxine moiety via nucleophilic substitution reactions.
Derivatives and Modifications
Researchers are exploring various derivatives of this compound to enhance its pharmacological properties. Modifications can include:
- Alteration of the pyrazine ring to improve solubility.
- Variations in the piperidine structure to optimize binding affinity to biological targets.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Neuroprotection
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest potential applications in neuroprotective therapies.
作用机制
The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its effects .
相似化合物的比较
Comparison with Structural Analogs
Piperazine vs. Piperidine Derivatives
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine (CAS 95591-73-4)
- Structure : Replaces the piperidine in the target compound with a piperazine ring.
- Molecular Formula : C₁₂H₁₆N₂O₄S (Molar mass: 284.33 g/mol).
- The lack of an ether-linked pyrazine reduces aromatic interactions compared to the target compound .
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazine (CAS 1198355-99-5)
Functional Group Variations
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic Acid
- Structure : Piperidine substituted with a carboxylic acid group at the 4-position.
- Key Differences : Carboxylic acid introduces acidity (pKa ~4-5), enhancing solubility in aqueous environments. This contrasts with the target compound’s neutral pyrazine, which may favor blood-brain barrier penetration .
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine (CAS 924123-69-3)
- Structure : Piperazine substituted with a pyridin-2-yl ethyl group.
- Molecular Formula : C₁₉H₂₃N₃O₄S (Molar mass: 389.5 g/mol).
- Key Differences: Pyridine’s aromatic nitrogen enhances π-π stacking and metal coordination.
Heterocyclic Core Modifications
[1,2,5]Oxadiazolo[3,4-b]pyrazine Derivatives
- Example: 5-[4-(4-Chlorophenoxy)piperidin-1-yl]-6-(4-ethoxyphenoxy)-[1,2,5]oxadiazolo[3,4-b]pyrazine (6b).
- Key Differences: Oxadiazole ring introduces additional electronegativity, altering electronic distribution. Phenoxy substituents may enhance lipophilicity compared to the target compound’s benzodioxine sulfonyl group .
Benzofuran-Containing Analogs (CAS 847939-23-5)
- Structure : Piperazine linked to a 6-methylbenzofuran via an acetyl group.
- Molecular Formula : C₂₃H₂₄N₂O₆S (Molar mass: 456.51 g/mol).
- The acetyl group introduces a ketone, enabling Schiff base formation .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~400–450 g/mol. The sulfonamide and pyrazine enhance solubility in polar solvents.
- Comparisons :
- Piperazine derivatives (e.g., CAS 95591-73-4) have lower molecular weights (~284 g/mol) but reduced solubility due to fewer polar groups.
- Carboxylic acid derivatives (e.g., CAS 1008664-88-7) exhibit higher aqueous solubility at physiological pH .
生物活性
The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine is a novel organic molecule that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Benzodioxine Derivative : The initial step typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with sulfonyl chlorides to form sulfonamide derivatives.
- Formation of Piperidine Linkage : The sulfonamide is then reacted with piperidine derivatives to introduce the piperidine moiety.
- Pyrazine Formation : Finally, the pyrazine ring is constructed through cyclization reactions involving appropriate precursors.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases:
- Acetylcholinesterase Inhibition : The compound has shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE is a well-established strategy for enhancing cholinergic activity in conditions like Alzheimer's disease .
- α-Glucosidase Inhibition : Additionally, it has been evaluated for its ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism and type 2 diabetes management. This dual inhibitory action suggests its potential role in treating both cognitive decline and metabolic disorders .
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that compounds similar to this compound exhibited neuroprotective properties against oxidative stress in neuronal cell lines. These findings indicate a potential for protecting against neurodegeneration.
- Antidiabetic Properties : Animal models treated with this compound showed reduced blood glucose levels and improved insulin sensitivity, indicating its potential as an antidiabetic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes some structural modifications and their corresponding biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzodioxine and piperidine moieties | AChE inhibitor; α-glucosidase inhibitor |
| N-(2-hydroxyethyl)-benzodioxine | Hydroxyethyl group instead of propan-2-yl | Potential cholinesterase inhibitor |
| 5-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives | Variation in substituents on triazole | Anticancer activity |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Detailed studies to elucidate the mechanism of action at the molecular level.
- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans for conditions like Alzheimer's disease and diabetes.
常见问题
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the piperidine moiety, functionalization of the pyrazine ring, and coupling under controlled conditions. Key steps include:
- Sulfonylation : Reacting piperidine derivatives with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in dichloromethane at 0–5°C to prevent side reactions .
- Coupling : Using microwave-assisted synthesis or reflux in dimethylformamide (DMF) to enhance reaction efficiency. Microwave methods reduce reaction time from 12 hours to 30 minutes .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol improve purity (>95% by HPLC) .
Q. Table 1: Comparison of Synthesis Methods
| Step | Traditional Method (Reflux) | Microwave-Assisted Synthesis |
|---|---|---|
| Solvent | DMF or dichloromethane | DMF |
| Temperature | 80–100°C | 100–120°C (microwave) |
| Time | 8–12 hours | 20–30 minutes |
| Yield Improvement | Baseline (~60%) | +15–20% |
| Key Reference |
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry of the benzodioxine and piperidine groups. For example, the piperidine C-3 methine proton appears as a triplet at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~435.12 g/mol) .
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% for biological assays) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., PI3K, MAPK) or neurotransmitter receptors (e.g., serotonin 5-HT₃) using fluorescence-based assays .
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on HEK-293 and HeLa cell lines (IC₅₀ values <10 µM suggest therapeutic potential) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action against specific biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., PI3K) or receptors. The benzodioxine sulfonyl group may occupy hydrophobic pockets, while the pyrazine ring forms hydrogen bonds .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for targets like DNA topoisomerase II .
- Knockout Studies : CRISPR-Cas9 gene editing in cell lines to validate target relevance (e.g., apoptosis pathways) .
Q. What strategies resolve contradictions in solubility and stability data across experimental setups?
- Methodological Answer :
- Solubility : Use biorelevant media (FaSSIF/FeSSIF) instead of pure DMSO. The compound shows pH-dependent solubility (highest at pH 6.8) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., sulfonic acid derivatives) indicate hydrolysis susceptibility .
Q. Table 2: Stability Under Different Conditions
| Condition | Degradation Pathway | Half-Life (Days) | Mitigation Strategy |
|---|---|---|---|
| Aqueous pH 7.4 | Hydrolysis of sulfonyl group | 7–10 | Lyophilization with cyclodextrin |
| Light (UV-Vis) | Pyrazine ring oxidation | 3–5 | Amber glass storage |
| High humidity | Deliquescence | <1 | Desiccant-packed containers |
Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups?
- Methodological Answer :
- Analog Synthesis : Modify the benzodioxine sulfonyl group (e.g., replace with methylsulfonyl) or pyrazine substituents (e.g., chloro vs. methoxy) .
- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with bioactivity .
- Pharmacophore Mapping : Identify essential motifs (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Schrödinger Phase .
Q. Table 3: Key Structural Motifs and Hypothesized Roles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
